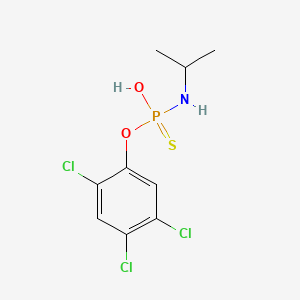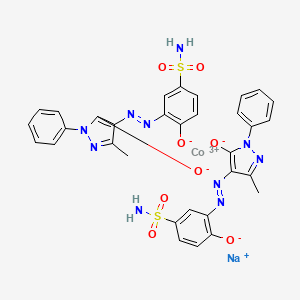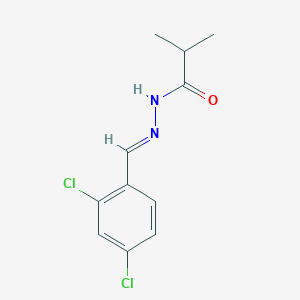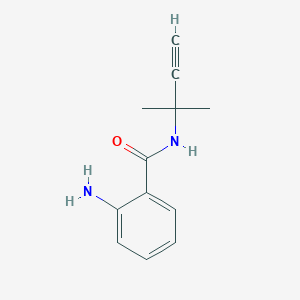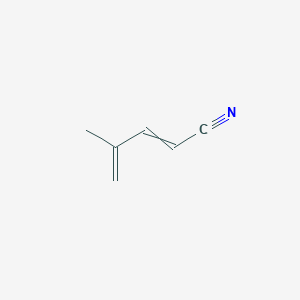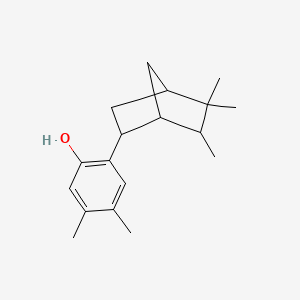
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes tert-butyl and dichloro substituents on a cyclohexadiene ring. This compound is known for its electrophilic properties and is used in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 5-tert-butyl-2,3-dihydroxycyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as dichloromethane . The reaction mixture is stirred at room temperature until the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted cyclohexadienes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione involves its electrophilic nature, which allows it to react with nucleophiles in biological systems. It can form covalent bonds with cellular components, leading to various biological effects. The compound may also generate reactive oxygen species (ROS), contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloro-5-tert-butyl-2,5-cyclohexadiene-1,4-dione
- 3,5-Di-tert-butyl-o-benzoquinone
- 2,5-Dichlorobenzoquinone
Uniqueness
5-Tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and dichloro groups enhances its stability and reactivity compared to similar compounds .
Propiedades
Número CAS |
34403-14-0 |
|---|---|
Fórmula molecular |
C10H10Cl2O2 |
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
5-tert-butyl-2,3-dichlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,3)5-4-6(13)7(11)8(12)9(5)14/h4H,1-3H3 |
Clave InChI |
XNOSEPJTVNZNLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=O)C(=C(C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



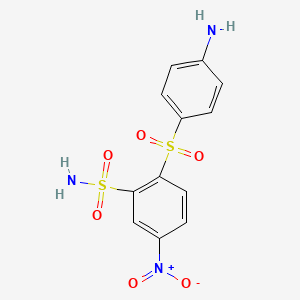
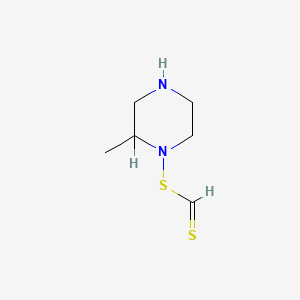

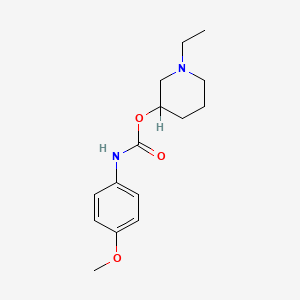
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

